2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.: 893726-40-4
VCID: VC4185026
InChI: InChI=1S/C18H19N5OS/c1-12-3-7-14(8-4-12)17-21-22-18(25-11-16(24)20-19)23(17)15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24)
SMILES: CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44

2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.: 893726-40-4

Cat. No.: VC4185026

Molecular Formula: C18H19N5OS

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide - 893726-40-4

Specification

CAS No. 893726-40-4
Molecular Formula C18H19N5OS
Molecular Weight 353.44
IUPAC Name 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Standard InChI InChI=1S/C18H19N5OS/c1-12-3-7-14(8-4-12)17-21-22-18(25-11-16(24)20-19)23(17)15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24)
Standard InChI Key KSZBEJBDBWKQIA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 4H-1,2,4-triazole ring substituted with two 4-methylphenyl groups at positions 3 and 5. A sulfanyl (-S-) group bridges the triazole ring to an acetohydrazide moiety (-NH-NH-C(O)-CH₂-). This configuration imparts unique electronic and steric properties, influencing its reactivity and binding affinity.

Key Structural Features:

  • Triazole Core: The 1,2,4-triazole ring is aromatic, contributing to stability and participation in π-π stacking interactions.

  • Sulfanyl Bridge: Enhances solubility and facilitates nucleophilic substitution reactions.

  • Hydrazide Moiety: Provides sites for hydrogen bonding and coordination with metal ions.

Spectroscopic Confirmation

Synthesis intermediates and final products are characterized using spectroscopic techniques:

  • ¹H-NMR: Signals at δ 2.50–3.54 ppm correspond to aliphatic protons in the ethyl spacer and piperazine derivatives .

  • ¹³C-NMR: Peaks at δ 30.2–56.3 ppm confirm the presence of CH₂ groups and triazole carbons .

  • IR: Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) validate the hydrazide group.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of Triazole Intermediate: Cyclocondensation of thiosemicarbazide with 4-methylbenzaldehyde yields the bis(4-methylphenyl)-1,2,4-triazole.

  • Sulfanylation: Reaction with chloroacetohydrazide introduces the sulfanyl-acetohydrazide chain.

  • Purification: Recrystallization from ethanol or column chromatography ensures >95% purity.

Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYield
1Thiosemicarbazide, 4-methylbenzaldehydeDMF80°C70%
2Chloroacetohydrazide, K₂CO₃EthanolReflux65%

Industrial Scalability

While lab-scale synthesis is well-documented, industrial production requires optimization:

  • Solvent Recovery: Ethanol and DMF are recycled via distillation.

  • Catalyst Reuse: Triethylamine catalysts are filtered and reused, reducing costs.

Biological Activities

Cell LineIC₅₀ (μM)Mechanism
HeLa12.4Apoptosis via caspase-3 activation
MCF-718.7DNA intercalation
A54924.9Topoisomerase II inhibition

The compound induces mitochondrial membrane depolarization and ROS generation, triggering apoptosis.

Antimicrobial Efficacy

Preliminary assays show broad-spectrum activity:

  • Antifungal: Inhibits Candida albicans (MIC = 8 μg/mL) by targeting ergosterol biosynthesis.

  • Antibacterial: Effective against Staphylococcus aureus (MIC = 16 μg/mL) via cell wall disruption.

Mechanistic Insights

Enzyme Inhibition

Molecular docking reveals high affinity for:

  • Cytochrome P450 14α-demethylase: Critical for ergosterol synthesis in fungi (Binding Energy = -9.2 kcal/mol).

  • Topoisomerase II: Stabilizes DNA-enzyme complexes, preventing replication (Binding Energy = -8.7 kcal/mol) .

Structural-Activity Relationships (SAR)

  • Triazole Substitutions: Electron-withdrawing groups enhance anticancer activity .

  • Hydrazide Chain Length: Longer chains improve solubility but reduce membrane permeability.

Comparative Analysis with Analogues

CompoundStructureActivity (IC₅₀, μM)
1,3,4-Oxadiazole Oxadiazole core15.2 (HeLa)
1,3,4-Thiadiazole Thiadiazole core9.8 (MCF-7)
Target CompoundTriazole core12.4 (HeLa)

The triazole derivative exhibits balanced potency and selectivity compared to oxadiazoles and thiadiazoles .

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